

In-Depth Technical Safety Guide: Methyl Stearate-d35

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Compound of Interest

Compound Name: Methyl stearate-d35

Cat. No.: B12301188

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Disclaimer: This document provides a technical safety overview for **Methyl Stearate-d35**. The information is compiled from various Safety Data Sheets (SDS) for the non-deuterated analogue, methyl stearate, and should be used as a proxy. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier for the exact deuterated compound and adhere to all institutional and regulatory safety protocols.

Quantitative Safety Data

The following tables summarize the key quantitative data for methyl stearate, which is expected to be nearly identical for its deuterated form, **methyl stearate-d35**.

Physical and Chemical Properties

Property	Value	Citations
Molecular Formula	C19H38O2	[1]
Molecular Weight	298.51 g/mol	[1]
Appearance	White crystalline solid or light cream viscous liquid	[1][2]
Melting Point	37 - 41 °C (98.6 - 106 °F)	
Boiling Point	215 °C (419 °F) at 15 mmHg	[3]
Flash Point	> 112 °C (> 233.6 °F)	
Density	0.86 g/cm ³ at 20 °C (68 °F)	
Solubility in Water	Insoluble	
Solubility in Solvents	Soluble in chloroform, ether, acetone, and alcohol.	

Toxicological Data

Test	Result	Citations
Acute Toxicity	Not classified as acutely toxic. No significant acute toxicological data identified.	
Skin Corrosion/Irritation	Not classified as a skin irritant.	
Serious Eye Damage/Irritation	Not classified as an eye irritant, though some evidence suggests it can cause irritation in some individuals.	
Respiratory or Skin Sensitization	No sensitizing effects known.	
Germ Cell Mutagenicity	Negative in in-vitro mammalian cell gene mutation test (OECD 476).	
Carcinogenicity	Not classified as a carcinogen by IARC, NTP, or OSHA.	
Reproductive Toxicity	No data available.	
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation.	
Specific Target Organ Toxicity (Repeated Exposure)	No data available.	
Aspiration Hazard	No data available.	

Ecotoxicological Data

Test	Result	Guideline	Citations
Toxicity to Daphnia sp.	EC50 (48h) > 0.02 mg/L (Immobilization)	OECD 202	
Persistence and Degradability	No data available.		
Bioaccumulative Potential	No data available.		
Mobility in Soil	No data available.		

Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological assessments are outlined below, based on the cited OECD guidelines.

Acute Immobilisation Test in Daphnia sp. (OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia species, typically Daphnia magna.

Methodology:

- **Test Organisms:** Young daphnids, less than 24 hours old, are used.
- **Test Concentrations:** A range of at least five concentrations of the test substance is prepared in a suitable medium.
- **Exposure:** At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and a control for 48 hours.
- **Observation:** Immobilization, defined as the inability to swim within 15 seconds after gentle agitation, is recorded at 24 and 48 hours.

- **Data Analysis:** The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD Guideline 439)

This in vitro test determines the skin irritation potential of a substance using a reconstructed human epidermis model.

Methodology:

- **Test System:** A three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin, is used.
- **Application:** The test substance is applied topically to the surface of the RhE tissue.
- **Exposure and Incubation:** Following a defined exposure period, the substance is removed, and the tissues are incubated.
- **Viability Assessment:** Cell viability is measured using a colorimetric assay (MTT assay), which assesses mitochondrial activity.
- **Classification:** A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ compared to the negative control.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion, typically using albino rabbits. A tiered testing strategy is recommended to minimize animal testing.

Methodology:

- **Animal Selection:** Healthy, young adult albino rabbits are used.
- **Initial Test:** The test substance is applied as a single dose into the conjunctival sac of one eye of a single animal. The other eye serves as a control.

- **Observation:** The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at 1, 24, 48, and 72 hours after application.
- **Confirmatory Test:** If a corrosive or severe irritant effect is not observed, the response is confirmed using up to two additional animals.
- **Scoring and Classification:** The severity and reversibility of the ocular lesions are scored to classify the substance. The use of analgesics and anesthetics is recommended to minimize animal distress.

In Vitro Mammalian Cell Gene Mutation Test (OECD Guideline 476)

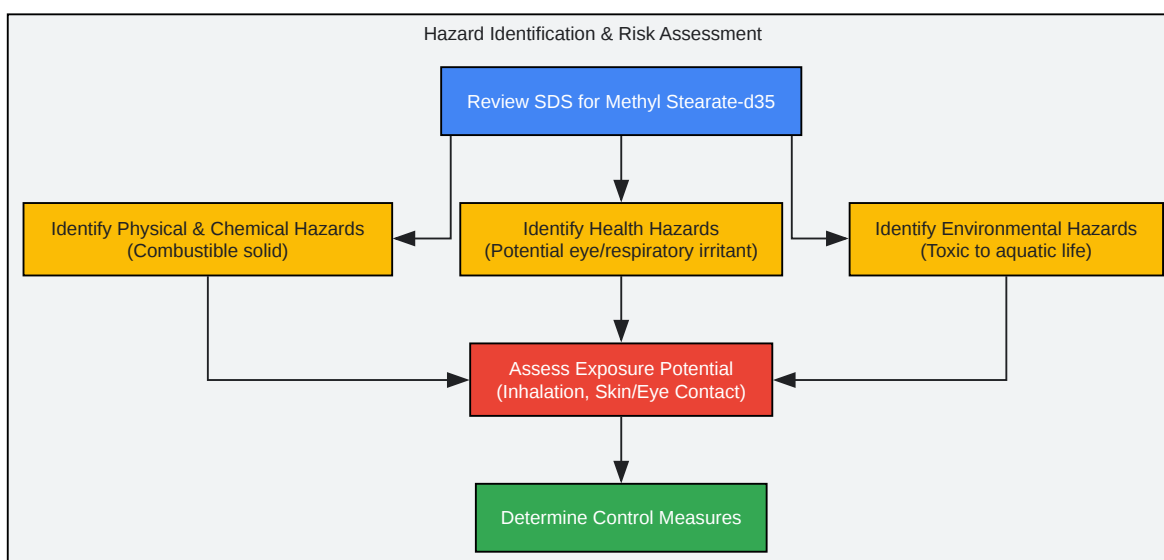
This in vitro test identifies substances that cause gene mutations in mammalian cell lines.

Methodology:

- **Cell Lines:** Commonly used cell lines include L5178Y mouse lymphoma cells or Chinese hamster ovary (CHO) cells.
- **Genetic Endpoints:** Mutations are typically measured at the hypoxanthine-guanine phosphoribosyl transferase (HPRT) or thymidine kinase (TK) gene loci.
- **Exposure:** Cell cultures are exposed to at least four concentrations of the test substance, with and without metabolic activation.
- **Phenotypic Expression:** After exposure, cells are cultured for a period to allow for the expression of any induced mutations.
- **Mutant Selection:** Cells are then grown in a selective medium that allows only mutant cells to survive and form colonies.
- **Data Analysis:** The mutant frequency is calculated and compared to the negative control to determine the mutagenic potential.

Hazard Identification and Handling Workflow

The following diagram illustrates a general workflow for the safe handling and risk assessment of **methyl stearate-d35** in a research environment.

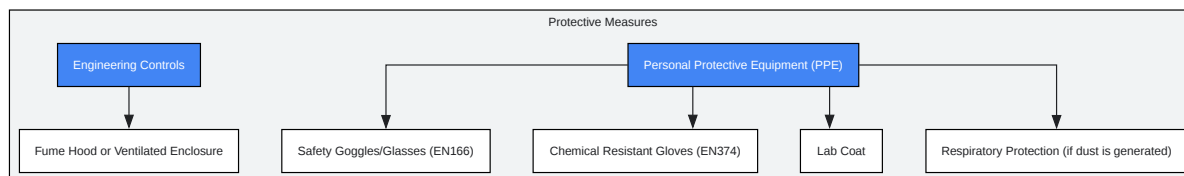


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Figure 1. Hazard Identification and Risk Assessment Workflow.

Personal Protective Equipment (PPE) and Engineering Controls

This diagram outlines the necessary protective measures to be taken when handling **methyl stearate-d35**.

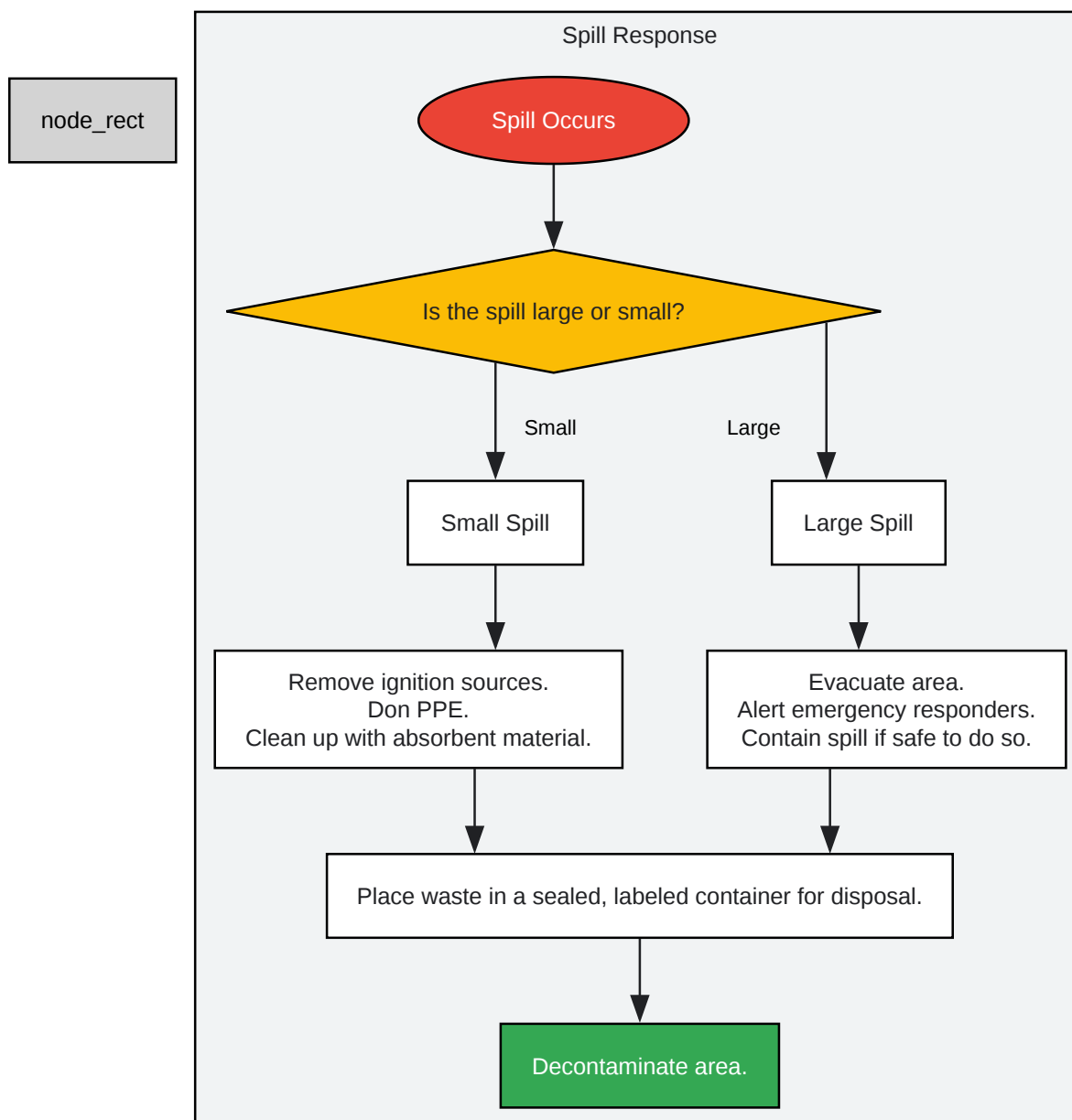


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Figure 2. Engineering Controls and Personal Protective Equipment.

Spill Response Protocol

The following flowchart details the appropriate steps to take in the event of a **methyl stearate-d35** spill.



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Figure 3. Spill Response Flowchart.

Storage and Handling

- Storage: Store in a cool, dry, well-ventilated area in tightly closed containers. Keep away from oxidizing agents.

- Handling: Avoid contact with skin and eyes. Do not breathe dust or vapors. Use with adequate ventilation. Wash hands thoroughly after handling. Combustible solid; avoid generating dust clouds which can form explosive mixtures with air.

First Aid Measures

- Inhalation: Remove to fresh air. If not breathing, give artificial respiration.
- Skin Contact: Wash off with soap and plenty of water.
- Eye Contact: Flush eyes with water as a precaution.
- Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician if you feel unwell.

This technical guide provides a comprehensive overview of the safety considerations for **methyl stearate-d35** based on available data for its non-deuterated form. It is imperative for all personnel to be thoroughly familiar with this information and the specific SDS for the product in use before commencing any experimental work.

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